molecular formula C16H19N5O3 B2703413 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1171089-52-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Katalognummer B2703413
CAS-Nummer: 1171089-52-3
Molekulargewicht: 329.36
InChI-Schlüssel: WFIOKGQQWNNVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Drug Discovery

  • Synthesis of Cyclic Dipeptidyl Ureas : Research has highlighted the synthesis of new classes of cyclic dipeptidyl ureas, showcasing methodologies that could be relevant for producing complex urea derivatives similar to the compound . These compounds hold significance for drug discovery, demonstrating a range of biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Development of Antimicrobial Agents : Urea derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents. This includes studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlighting the broad applicability of urea derivatives in therapeutic contexts (Sharma, Sharma, & Rane, 2004).

Methodologies for Compound Synthesis

  • Tandem Palladium-Catalyzed Synthesis : A study described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This methodological approach can be crucial for synthesizing complex structures and has applications in the synthesis of pharmaceuticals and other biologically active compounds (Gabriele et al., 2006).

  • Improved One-Pot Synthesis Techniques : An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been described, showcasing advancements in synthesis techniques that could potentially be applied to the production of the compound . Such methodologies enhance the efficiency and yield of synthetic processes, important for pharmaceutical manufacturing (Ramesh, Reddy, & Reddy, 2006).

Potential for Antioxidant and Antihyperglycemic Activities

  • Antioxidant Activity Determination : The synthesis and characterization of compounds with potential antioxidant activities suggest the role of similar urea derivatives in mitigating oxidative stress, which is a factor in many diseases. Research into such compounds can lead to the development of novel antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

  • Antihyperglycemic Agents : Compounds structurally related to urea derivatives have been explored for their antihyperglycemic properties, indicating the potential therapeutic applications of urea and its derivatives in treating diabetes and related metabolic disorders (Cantello et al., 1994).

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-2-5-15(21-20-11)17-6-7-18-16(22)19-12-3-4-13-14(10-12)24-9-8-23-13/h2-5,10H,6-9H2,1H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIOKGQQWNNVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.